N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a chemical compound with a unique structure that combines a quinoline derivative with a sulfonamide group
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-20-17-10-7-15(12-14(17)6-11-18(20)21)19-24(22,23)16-8-4-13(2)5-9-16/h4-5,7-10,12,19H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRIUGAINSCRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 1-ethyl-1,2,3,4-tetrahydroquinoline, is oxidized to form 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline.
Sulfonamide Formation: The quinoline derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Further oxidized quinoline derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline moiety may also interact with nucleic acids and other biomolecules, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide
Uniqueness
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the 4-methylbenzene-1-sulfonamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety, which is known for its presence in various natural products and pharmaceuticals. Its structural characteristics contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.41 g/mol |
| LogP | 3.6378 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 38.493 |
Initial studies suggest that the compound may interact with specific enzymes or receptors in biological systems. Its mechanism of action could involve:
- Enzyme Inhibition : The compound may inhibit pathways related to inflammation and modulate neurotransmitter systems.
- Receptor Modulation : It may interact with receptors involved in pain and inflammation, providing insights into its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
A study on related compounds demonstrated significant antitumor activity. For instance, several tetrahydroquinoline derivatives showed IC50 values lower than those of Doxorubicin, a standard chemotherapy drug:
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| Compound A | 2.5 | More potent |
| Compound B | 3.0 | More potent |
| Compound C | 25 | Nearly as active |
This suggests that similar derivatives may also exhibit notable antitumor effects.
Antimicrobial Activity
The antimicrobial properties of related compounds have been evaluated against various bacterial strains. The compound's sulfonamide group is known for its antibacterial effects:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- Results : Compounds with similar structures have shown effective inhibition against these pathogens.
Case Studies
- In Vitro Studies : A study conducted on tetrahydroquinoline derivatives indicated their potential as anti-inflammatory agents through the inhibition of cyclooxygenase enzymes.
- Pharmacological Evaluations : Further evaluations highlighted the ability of these compounds to modulate pain pathways, suggesting their application in pain management therapies.
Future Directions
While initial findings are promising, further research is essential to fully elucidate the pharmacological potential of this compound. Future studies should focus on:
- In Vivo Testing : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To clarify the specific molecular targets and pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
